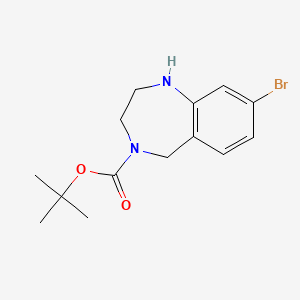

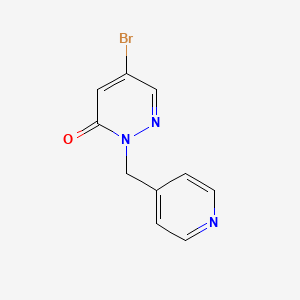

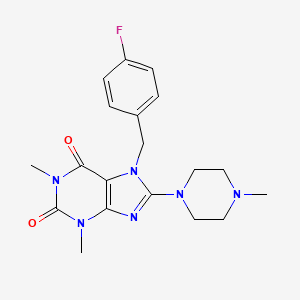

Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Radioligand Potential

- Synthesis for Imaging Agents : Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate is used in the synthesis of radioligands like [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, which have high affinity for diazepam insensitive benzodiazepine receptors. This compound is synthesized for potential use in SPECT imaging agents (He et al., 1994).

Benzodiazepine Receptor Research

- Selective Ligand Synthesis : The compound is used to create ligands with high affinity for the diazepam insensitive subtype of benzodiazepine receptors. This is significant in studying specific receptor subtypes and their functions in the nervous system (Gu et al., 1993).

Nuclear Medicine and Biology

- Nanomolar Affinity for Receptors : Tert-butyl esters derived from tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate exhibit nanomolar affinity for benzodiazepine receptors, which is useful in nuclear medicine and biology for studying receptor binding and function (Katsifis et al., 1999).

Drug Synthesis and Pharmacology

- Intermediate in Antimicrobial Agents : It's an intermediate in synthesizing various benzothiazepine derivatives with potential antimicrobial activity. This application is crucial in the development of new antimicrobial drugs (Pant, 2020).

Kinase Inhibitors

- Synthesis of Kinase Inhibitors : Benzoxazepine core, which includes derivatives of tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate, is present in several kinase inhibitors. This is crucial in the development and scale-up of new anticancer drugs (Naganathan et al., 2015).

Propiedades

IUPAC Name |

tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANBRNCUSLWDBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Aminophenyl)formamido]acetamide](/img/structure/B2409179.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409180.png)

![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)

![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)

![5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2409201.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2409202.png)